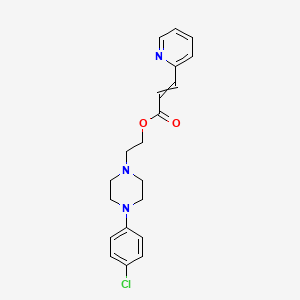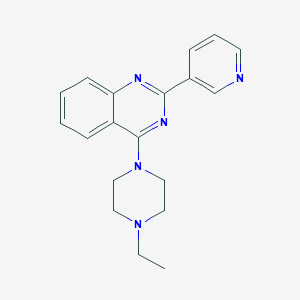
4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline is an organic compound with a complex structure that includes a quinazoline core substituted with a pyridinyl group and an ethyl-piperazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-3-nitropyridine with 4-ethylpiperazine under controlled conditions to form an intermediate, which is then subjected to further reactions to introduce the quinazoline moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline
- 4-(4-Dimethylamino-piperazin-1-yl)-2-pyridin-3-yl-quinazoline
- 4-(4-Cyclohexyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline
Uniqueness
4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various molecular targets, making it a valuable compound for targeted research .
Propriétés
Numéro CAS |
378767-87-4 |
|---|---|
Formule moléculaire |
C19H21N5 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C19H21N5/c1-2-23-10-12-24(13-11-23)19-16-7-3-4-8-17(16)21-18(22-19)15-6-5-9-20-14-15/h3-9,14H,2,10-13H2,1H3 |
Clé InChI |
JGJMAGYJXPIPPW-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)

![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
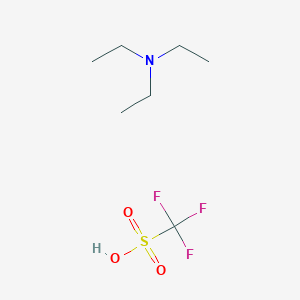
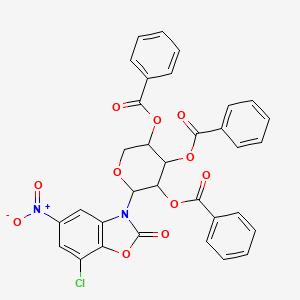
![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)

![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)

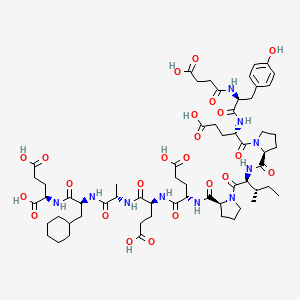
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)

